molecular formula C9H8N2O4S B14473526 2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate CAS No. 65938-17-2

2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate

Cat. No.: B14473526
CAS No.: 65938-17-2
M. Wt: 240.24 g/mol
InChI Key: ZPILEIRSCYWWTM-UHFFFAOYSA-N
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Description

2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate is an organic compound that features a diazonium group, a hydroxyl group, and a sulfonyl group attached to an ethenolate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate typically involves the diazotization of an amine precursor followed by sulfonation and subsequent oxidation. The general synthetic route can be summarized as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Sulfonation: The diazonium salt is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Oxidation: The resulting intermediate is oxidized using an appropriate oxidizing agent, such as hydrogen peroxide or potassium permanganate, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The diazonium group can participate in electrophilic substitution reactions, such as azo coupling, to form azo compounds.

    Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the diazonium group can be reduced to an amine.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as phenols or aromatic amines under acidic conditions.

    Nucleophilic Substitution: Reagents such as amines or thiols under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Azo Compounds: Formed from electrophilic substitution reactions.

    Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.

    Carbonyl Compounds: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Materials Science: Utilized in the preparation of functional materials, such as dyes and polymers.

    Biological Studies: Explored for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate involves its ability to act as an electrophile or nucleophile in various chemical reactions. The diazonium group can undergo electrophilic substitution, while the sulfonyl group can participate in nucleophilic substitution. The hydroxyl group can be involved in oxidation-reduction reactions. These functional groups enable the compound to interact with various molecular targets and pathways, leading to its diverse chemical reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Diazonio-1-hydroxy-2-(4-chlorobenzene-1-sulfonyl)ethen-1-olate: Similar structure with a chlorine substituent instead of a methyl group.

    2-Diazonio-1-hydroxy-2-(4-nitrobenzene-1-sulfonyl)ethen-1-olate: Similar structure with a nitro substituent instead of a methyl group.

    2-Diazonio-1-hydroxy-2-(4-methoxybenzene-1-sulfonyl)ethen-1-olate: Similar structure with a methoxy substituent instead of a methyl group.

Uniqueness

The presence of the 4-methylbenzene-1-sulfonyl group in 2-Diazonio-1-hydroxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate imparts unique chemical properties, such as increased hydrophobicity and specific reactivity patterns, distinguishing it from other similar compounds.

Properties

CAS No.

65938-17-2

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

2-diazo-2-(4-methylphenyl)sulfonylacetic acid

InChI

InChI=1S/C9H8N2O4S/c1-6-2-4-7(5-3-6)16(14,15)8(11-10)9(12)13/h2-5H,1H3,(H,12,13)

InChI Key

ZPILEIRSCYWWTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])C(=O)O

Origin of Product

United States

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